Product packaging for epifizan(Cat. No.:CAS No. 11121-40-7)

epifizan

Cat. No.: B1173084
CAS No.: 11121-40-7
Attention: For research use only. Not for human or veterinary use.
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Description

Epifizan (9CI) is a chemical compound available for research and development purposes. It is provided for use in controlled laboratory settings by qualified researchers. This product is designated "For Research Use Only" (RUO) [citation2]. RUO products are specialized reagents and materials exclusively tailored for laboratory research, such as fundamental scientific investigations, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays [citation2]. They are essential tools for medical and scientific experimentation and analysis [citation2]. This product is not intended for diagnostic or therapeutic procedures, nor for any form of human or veterinary use. Researchers can use this product with the understanding that it is not subject to the same regulatory evaluations for accuracy, specificity, and precision as in vitro diagnostic medical devices (IVDs) [citation10]. For any inquiries regarding specific applications, available data, or to request a quote, please contact our technical support team.

Properties

CAS No.

11121-40-7

Molecular Formula

O2V

Synonyms

epifizan

Origin of Product

United States

Molecular Mechanisms and Direct Interactions of Epifizan

Investigation of Epifizan’s Putative Molecular Targets

Identifying the specific molecular targets of this compound is a fundamental step in understanding its pharmacological profile. Current research efforts are focused on characterizing its interactions with various cellular macromolecules.

To date, specific receptor interactions for this compound have not been definitively identified in peer-reviewed literature. The study of receptor-ligand binding kinetics is essential to quantify the affinity and rates of association and dissociation of a compound with its receptor. nih.govscholarsresearchlibrary.comyoutube.comyoutube.comyoutube.com The equilibrium dissociation constant (Kd) is a key parameter that measures the affinity between a drug and its receptor. scholarsresearchlibrary.comyoutube.com Techniques such as surface plasmon resonance (SPR) and radioligand binding assays are commonly employed to determine these kinetic parameters. nih.govscholarsresearchlibrary.com However, without identified receptors for this compound, such kinetic data is not yet available.

The potential for this compound to act as an enzyme modulator is an active area of inquiry. Enzymes are crucial for a vast array of biological processes, and their regulation is a key mechanism of cellular control. nih.govnih.gov Allosteric regulation, where a molecule binds to a site other than the active site to alter the enzyme's activity, is a significant mode of enzyme modulation. nih.govwikipedia.orgkhanacademy.orgtaylorandfrancis.com This type of regulation can lead to either activation or inhibition of the enzyme. wikipedia.orgkhanacademy.org Studies are needed to determine if this compound can bind to and allosterically regulate any specific enzymes.

Protein-protein interactions (PPIs) and protein-nucleic acid interactions are fundamental to many cellular processes, including signal transduction and gene expression. nih.govstanford.edunih.govmdpi.comwikipedia.org Disrupting or stabilizing these interactions can have profound effects on cell function. nih.govwikipedia.org Investigations into whether this compound can interfere with or modulate specific PPIs or protein-nucleic acid complexes are necessary to fully understand its mechanism of action.

Elucidation of this compound-Mediated Intracellular Signaling Cascades

Signal transduction begins with a first messenger, such as a hormone or neurotransmitter, binding to a receptor. wikipedia.orgcolostate.edu This initiates a cascade of events that transmits the signal into the cell. nih.govcolostate.edu The specific primary signal transduction pathways affected by this compound remain to be elucidated. Research is required to identify which initial signaling events are triggered or inhibited by the presence of this compound.

Second messengers are small intracellular molecules that are rapidly produced or released in response to receptor activation and serve to amplify the initial signal. wikipedia.orgyoutube.comyoutube.comnih.gov Common second messengers include cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+). wikipedia.orgnih.gov These molecules activate downstream proteins, such as protein kinases, to continue the signaling cascade. wikipedia.orgyoutube.com The influence of this compound on the levels and activities of these second messenger systems is a critical area for future research to understand its impact on cellular function.

No scientifically verifiable information is available for a chemical compound named "this compound."

Extensive searches of chemical databases and the scientific literature did not yield any results for a compound with this name. Therefore, it is not possible to provide an article on its molecular mechanisms, influence on biochemical pathways, or epigenetic activities as requested.

The provided outline requires detailed, scientifically accurate information that is entirely dependent on the existence and characterization of the specified compound. Without any data on "this compound," generating content for the requested sections would amount to speculation and would not meet the standards of scientific accuracy.

The Enigmatic Compound "this compound": A Search for Molecular Mechanisms

Despite a comprehensive search of available scientific literature, no information has been found regarding a chemical compound specifically named "this compound." As a result, a detailed analysis of its molecular mechanisms, including its direct interactions with histone modifications and its role in mediating non-coding RNAs, cannot be provided at this time.

The user's request for an article focused solely on "this compound" and its effects on specific epigenetic processes, such as histone acetylation, methylation, phosphorylation, and the regulation of microRNAs and long non-coding RNAs, presupposes the existence of research on this particular compound. However, extensive database searches have yielded no studies, data, or mentions of "this compound" in the context of molecular biology or pharmacology.

Therefore, the subsequent sections of the requested article, which were to detail the analysis of histone modification states and the regulatory roles of non-coding RNAs mediated by "this compound," cannot be generated. The absence of any scientific data on this compound makes it impossible to fulfill the user's instructions for a thorough and scientifically accurate article based on the provided outline.

It is possible that "this compound" may be a novel or proprietary compound not yet described in publicly accessible research, a misspelling of another compound, or a term used in a highly specialized or non-English context that was not captured by the search. Without further clarifying information on the identity of "this compound," a factual and evidence-based article on its molecular mechanisms cannot be constructed.

Cellular and Physiological Systems Research of Epifizan in Preclinical Models

In Vitro Cellular System Models for Epifizan Research

In vitro models utilize cells or tissues cultured outside their native biological context, offering a controlled environment for studying cellular responses to various stimuli. They are cost-effective and allow for high-throughput screening.

Primary cell cultures consist of cells directly isolated from tissues or organs, which are then maintained in an artificial environment mdpi.comnih.govregmednet.com. These cultures closely mimic the physiological state of cells in vivo, providing highly relevant biological data mdpi.comnih.gov. They retain many of the original tissue's characteristics, including cell-cell interactions and specific functions nih.gov. Examples of primary cells frequently used in research include epithelial cells, fibroblasts, keratinocytes, melanocytes, endothelial cells, muscle cells, hematopoietic cells, and mesenchymal stem cells nih.gov.

While primary cell cultures are valuable for understanding fundamental cellular properties and responses, they have a finite lifespan and can be more challenging to grow compared to established cell lines mdpi.comregmednet.com. The isolation process often involves enzymatic digestion of tissues to obtain single-cell suspensions frontiersin.org.

Detailed Research Findings: Specific research findings detailing the effects of this compound on isolated primary cell cultures, including quantitative data or dose-response relationships, were not found in the available literature.

Established cell lines are populations of cells that have undergone a genetic transformation, allowing them to proliferate indefinitely in vitro, making them "immortal" regmednet.comresearcher.life. These cell lines are often derived from tumors or have been immortalized through various methods researcher.lifenih.gov. They offer advantages such as ease of handling, rapid growth rates, reduced serum dependence, and an infinite lifespan, making them suitable for large-scale experiments and standardized research across different laboratories regmednet.comfrontiersin.orgresearcher.lifemdpi.com. However, established cell lines can lose some of the original tissue's specific functions and may exhibit chromosomal aneuploidy mdpi.com.

Examples of established cell lines include those derived from various tissues and species, such as human cancer cell lines (e.g., HepG2 human liver cancer cells) or animal cell lines (e.g., yak mammary epithelial cell lines, prostate cancer cell lines) researcher.lifenih.govgulhanemedj.org.

Detailed Research Findings: No specific detailed research findings on the effects of this compound in established cell lines, including specific cellular responses, pathways affected, or quantitative data, were identified in the search results.

Organotypic cultures and three-dimensional (3D) cell culture systems aim to recreate the complex architecture and microenvironment of living tissues more accurately than traditional two-dimensional (2D) monolayer cultures frontiersin.orgbiorxiv.orgmdpi.comresearchgate.netembopress.orgnih.govcelvivo.com.

Organotypic Cultures: These involve culturing tissue slices or explants, preserving their native cytoarchitecture, cell-cell interactions, and microenvironment biorxiv.orgembopress.orgnih.govnih.govresearchgate.netnih.gov. Organotypic brain slice cultures, for instance, are used in neuroscience to study neural networks and synaptic organization in an in vivo-like environment nih.govnih.gov. They allow for the investigation of long-term effects of compounds and can bridge the gap between simple in vitro models and complex in vivo studies nih.govnih.gov.

Three-Dimensional (3D) Cell Culture Systems: 3D cultures allow cells to grow and interact with an extracellular matrix in three dimensions, fostering more realistic cell behavior and interactions frontiersin.orgnih.govmdpi.comresearchgate.netnih.govcelvivo.com. These systems can be scaffold-based (e.g., using hydrogels) or scaffold-free (e.g., forming spheroids or organoids) frontiersin.orgnih.gov. 3D models are increasingly used in disease research (e.g., cancer, neurodegenerative disorders, endometriosis), drug discovery, and tissue engineering due to their ability to better mimic in vivo conditions and predict drug efficacy or toxicity more accurately than 2D cultures frontiersin.orgnih.govmdpi.comresearchgate.netnih.govcelvivo.com.

Detailed Research Findings: No specific research findings detailing the effects of this compound in organotypic or 3D cell culture systems were found.

In Vivo Preclinical Models for Biological Activity Research of this compound

In vivo models involve studying a compound's effects within living organisms, providing insights into systemic effects, pharmacokinetics, and complex physiological interactions that cannot be fully replicated in vitro.

Rodent models, primarily mice and rats, are widely used in preclinical research due to their genetic manipulability, relatively short life cycles, and physiological similarities to humans in many aspects imrpress.comresearchgate.netnih.govfrontiersin.orgmdpi.com. They are employed for systemic investigations, such as studying metabolic diseases (e.g., diabetes, fatty liver disease), neurological disorders (e.g., depression, multiple sclerosis), and cancer progression imrpress.comresearchgate.netnih.govfrontiersin.orgmdpi.com. Organ-specific investigations can focus on the effects of compounds on particular organs, such as the liver, pancreas, or brain frontiersin.orgfrontiersin.orgnih.gov.

For instance, rodent models are used to study pancreatic islet function and dysfunction in diabetes, including the effects of various compounds on insulin (B600854) secretion and beta-cell mass frontiersin.orgnih.gov. Pineal gland research in rodent models often involves pinealectomy to assess the effects of melatonin (B1676174) suppression on various physiological processes, including cancer onset and progression oncotarget.commdpi.comfrontiersin.orgwikipedia.org. One study noted that pinealectomy in rats, followed by substitution with pineal extracts, restored the number of specific neurons in hypothalamic nuclei nih.gov.

Detailed Research Findings: While this compound is derived from the pineal gland, specific, detailed research findings on its effects in rodent models, beyond general statements about its antigonadic and thyroid-inhibiting activity, were not identified.

Avian models, such as chickens, quails, and pigeons, offer unique advantages for specific areas of research, particularly in developmental biology, neurobiology, and endocrine studies mdpi.comfrontiersin.orgcit.ienih.govfrontiersin.org. Their distinct physiological characteristics can provide novel insights into biological processes. For example, avian models are used to study basic aging processes, the avian microbiome, and brain mechanisms underlying social behavior mdpi.comfrontiersin.orgcit.ienih.govfrontiersin.org.

Regarding endocrine organs, avian models have been utilized to study the pancreatic islets of Langerhans. Birds possess different types of pancreatic islets with varying proportions of D, A, and B cells nih.gov. For instance, studies on pigeons have described the composition of their endocrine pancreas physionet.org.

Detailed Research Findings: Although the endocrine pancreas in pigeons has been characterized, specific research findings on the effects of this compound on pancreatic islet cells or other endocrine organs in avian models were not found.

Lower Vertebrate and Invertebrate Models for Conserved Pathway Exploration

Current scientific literature does not provide detailed research findings on the specific application of Epifadin (CID 170453135) in lower vertebrate or invertebrate models for the exploration of conserved biological pathways. Studies have focused on its direct antimicrobial effects on bacterial species rather than broader physiological roles in these model organisms.

Research on this compound's Influence on Specific Biological Processes (Mechanistic Focus)

The mechanistic understanding of Epifadin (CID 170453135) primarily revolves around its direct bactericidal action. Its influence on complex host biological processes, such as endocrine regulation, neurobiological modulation, immunomodulation of host cells, cellular proliferation, differentiation, apoptosis, and bioregenerative processes, is not a primary focus of current research.

Endocrine System Homeostasis and Glandular Regulation (e.g., Pineal-Pancreas Axis)

Specific research investigating the influence of Epifadin (CID 170453135) on endocrine system homeostasis or the regulation of glandular functions, including the pineal-pancreas axis, is not detailed in the available scientific literature.

Neurobiological and Neuroendocrine System Modulation

There are no specific research findings available that detail the modulation of neurobiological or neuroendocrine systems by Epifadin (CID 170453135).

Immunomodulatory Mechanisms at Cellular and Systemic Levels

Epifadin (CID 170453135) functions as an antimicrobial peptide, influencing bacterial populations, which can indirectly impact the host's immune system by altering the microbiome composition. Produced by nasal Staphylococcus epidermidis IVK83, Epifadin has demonstrated a broad antimicrobial target spectrum nih.govnih.gov. A significant finding regarding its interaction with host systems is that Epifadin is bactericidal for susceptible bacterial cells but does not inhibit mammalian cells nih.gov. For instance, studies showed that HeLa cells, a mammalian cell line, did not exhibit increased cell death when incubated with Epifadin, even at high concentrations of 12 µg/mL nih.gov. This suggests a selective toxicity towards bacteria, minimizing direct detrimental effects on mammalian cells, which is an important characteristic for a microbiome-derived antimicrobial.

Table 1: Epifadin's Effect on Mammalian Cell Viability

Cell TypeEpifadin ConcentrationObserved Effect on Cell DeathReference
HeLa cells12 µg/mLNo increased cell death nih.gov

Cellular Proliferation, Differentiation, and Apoptosis Regulation

Research indicates that Epifadin (CID 170453135) does not demonstrate inhibitory effects on mammalian cells. Specifically, in studies involving HeLa cells, Epifadin did not induce increased cell death, even at elevated concentrations nih.gov. This suggests that Epifadin does not directly regulate or interfere with fundamental mammalian cellular processes such as proliferation, differentiation, or apoptosis in a detrimental manner at tested concentrations.

Stress Response and Cellular Adaptation Mechanisms

Similarly, specific research findings detailing the influence of "this compound" on stress response pathways or cellular adaptation mechanisms in preclinical models are not available in the examined scientific literature. General concepts of cellular stress response, including the integrated stress response (ISR) which involves pathways like eIF2α phosphorylation to restore cellular homeostasis under various stressors (e.g., hypoxia, amino acid deprivation, ER stress, oxidative stress), are extensively studied embopress.orgnih.gov. Cells adapt to stress through various mechanisms, including changes in protein expression, post-translational modifications, and the formation of membrane-less compartments scribd.comresearchgate.net. However, no direct evidence or detailed studies demonstrating "this compound's" specific role or impact on these intricate cellular processes in preclinical models have been found. Consequently, no data tables or detailed research findings can be presented for this subsection regarding "this compound."

Advanced Methodologies and Computational Approaches in Epifizan Research

Omics Technologies Applied to Epifizan Studies

Omics technologies, including proteomics, phosphoproteomics, metabolomics, lipidomics, transcriptomics, and epigenomics, provide comprehensive insights into the molecular changes induced by chemical compounds like Epifadin at a systems level uni-tuebingen.defrontiersin.org. These approaches are essential for understanding the dynamic expression and function of natural products in response to various stimuli or environments rsc.org.

Proteomic profiling involves the large-scale study of proteins, while phosphoproteomics specifically investigates protein phosphorylation events, which are critical for cellular signaling and regulation nih.govmdpi.com. In the context of Epifadin, proteomic and phosphoproteomic analyses can reveal how the compound affects protein expression levels and phosphorylation states within target cells, such as bacteria.

Research has indicated that proteomic expression changes in bacteria treated with Epifadin can align with transcriptomic data, suggesting a coordinated cellular response to the compound researchgate.net. Such studies aim to identify specific proteins or protein pathways whose abundance or phosphorylation status is altered upon Epifadin exposure. For instance, if Epifadin disrupts bacterial membranes, proteomic analysis might show changes in membrane-associated proteins or proteins involved in stress responses. Phosphoproteomics could further pinpoint specific phosphorylation sites on these proteins, offering clues about the signaling cascades activated or inhibited by Epifadin. While detailed specific findings for Epifadin's impact on protein phosphorylation are not extensively documented in available public research, these methodologies would typically identify differentially expressed or phosphorylated proteins, providing insights into the compound's mechanism of action and potential targets.

Metabolomics focuses on the comprehensive analysis of small-molecule metabolites within a biological system, while lipidomics specifically studies the complete set of lipids frontiersin.orgmdpi.com. These techniques are instrumental in understanding the metabolic alterations and lipid profile changes induced by chemical compounds.

For Epifadin, metabolomic analysis can reveal shifts in bacterial metabolic pathways in response to membrane disruption, such as changes in energy metabolism or the accumulation of specific metabolic intermediates frontiersin.orgtwstalker.commdpi.com. Given Epifadin's mechanism of membrane disruption, lipidomic studies would be particularly relevant to analyze alterations in the composition and organization of bacterial cell membranes researchgate.netmdpi.com. For example, such studies could identify specific lipid classes that are depleted or accumulated, or changes in fatty acid saturation and chain length, providing direct evidence of membrane damage or adaptive responses. While specific detailed metabolomic or lipidomic signatures induced by Epifadin are not extensively detailed in the provided search results, these analyses are crucial for a holistic understanding of its impact on cellular biochemistry.

Transcriptomics involves the study of RNA molecules, particularly messenger RNA (mRNA), to understand gene expression patterns, while epigenomics examines epigenetic modifications (e.g., DNA methylation, histone modifications) that influence gene activity without altering the DNA sequence frontiersin.orgbiorxiv.orgbiorxiv.orgfrontiersin.orgfrontiersin.org.

Transcriptomic analysis of Epifadin-treated systems can reveal which genes are up- or down-regulated in response to the compound, providing insights into the cellular defense mechanisms or pathways affected researchgate.netbiorxiv.org. For instance, studies on Staphylococcus epidermidis (the producer of Epifadin) and Staphylococcus aureus (a target of Epifadin) have utilized transcriptomic profiling to understand bacterial responses to environmental stressors and antimicrobial compounds researchgate.netbiorxiv.org. While specific detailed transcriptomic changes directly attributable to Epifadin's action on target pathogens are not extensively detailed in the search results, such studies would typically identify sets of genes whose expression is altered, pointing to affected cellular processes like membrane synthesis, stress response, or metabolic adaptation. Epigenomic analysis, though less commonly reported for direct antimicrobial effects of compounds like Epifadin, could investigate whether Epifadin induces changes in DNA methylation or histone modifications in host or target cells, potentially influencing long-term gene expression or resistance mechanisms.

High-Resolution Imaging and Spectroscopic Techniques

High-resolution imaging and spectroscopic techniques provide visual and structural information at subcellular and even molecular levels, complementing the data obtained from omics studies.

Confocal laser scanning microscopy (CLSM) offers improved optical resolution and the ability to generate 3D images by eliminating out-of-focus light, making it suitable for studying protein localization and co-localization within cells researchgate.netbiorxiv.orgnih.govdghm-vaam.de. Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) microscopy, overcome the diffraction limit of conventional light microscopy, allowing for imaging beyond 200 nm resolution, down to tens of nanometers liverpool.ac.ukuni-tuebingen.deresearchgate.netnih.govd-nb.infomdpi.comconventus.dezeiss.comresearchgate.netnih.gov.

In the context of Epifadin, time-lapse microscopy, likely employing confocal techniques, has been used to visualize the immediate effects of Epifadin on bacterial cells. For example, time-lapse microscopy demonstrated that exposure of Staphylococcus aureus to Epifadin extract led to rapid Sytox Green penetration of the bacterial membrane, indicating a loss of membrane integrity, quickly followed by cell lysis liverpool.ac.uknih.govresearchgate.net. This directly visualizes the compound's effect on the bacterial membrane. Super-resolution microscopy could further refine these observations, allowing for precise localization of Epifadin within the bacterial cell or detailed visualization of membrane disruption at a nanoscale level, potentially revealing specific sites of interaction or pores formed. Fluorescently labeled Epifadin could also be used in live-animal imaging to track its distribution within tissues .

Electron microscopy (EM), including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides significantly higher resolution than light microscopy, enabling the visualization of cellular ultrastructure, including organelles, membranes, and macromolecular complexes, at resolutions down to 1 nm twstalker.combiorxiv.orgd-nb.infonih.govgesundheitsindustrie-bw.deplos.orgfrontiersin.orgresearchgate.net.

Given Epifadin's membrane-disrupting mechanism, electron microscopy would be a powerful tool to investigate the ultrastructural alterations induced in susceptible bacteria. TEM could reveal internal cellular damage, such as changes in organelle morphology (if applicable to bacteria), cytoplasmic density, or direct evidence of membrane rupture biorxiv.orgplos.org. SEM could provide high-resolution images of the bacterial surface, showing changes in cell shape, surface roughness, or the formation of pores or lesions plos.orgfrontiersin.orgresearchgate.net. While specific detailed electron microscopy findings directly on Epifadin-treated cells are not extensively provided in the search results, the general application of EM for studying antimicrobial effects on bacterial ultrastructure is well-established biorxiv.orgplos.orgfrontiersin.org.

Advanced Live-Cell Imaging for Dynamic Process Visualization

Advanced live-cell imaging techniques offer unparalleled opportunities to visualize dynamic cellular processes in real-time, providing critical insights into the temporal and spatial aspects of a compound's influence on biological systems nih.govarxiv.orgbiorxiv.org. Unlike fixed-cell assays that capture a single snapshot, live-cell imaging allows for the observation of cellular responses as they unfold, revealing the kinetics and nuances of molecular events biorxiv.org. This capability is particularly valuable for understanding the dynamic nature of cellular responses to chemical compounds, including their modes of action biorxiv.org.

In the context of this compound research, advanced live-cell imaging could be employed to visualize a range of dynamic processes relevant to its reported antigonadal and thyroid-inhibitory activities. For instance, researchers could monitor changes in hormone secretion dynamics in gonadal cells or thyroid follicular cells upon exposure to this compound. This might involve tracking the movement and release of secretory vesicles, or observing alterations in intracellular calcium signaling pathways that regulate hormone synthesis and release. Furthermore, live-cell imaging could reveal dynamic morphological changes in target cells, such as alterations in cell proliferation, migration, or apoptosis, which are fundamental to the physiological effects of this compound. Techniques like fluorescence lifetime imaging (FLIM) and STED nanoscopy can optimize live-cell imaging by reducing light exposure while increasing resolution, enabling detailed observation of intracellular structures and interactions nih.gov. The strategic conversion of time-series image data into interpretable phenotypic trajectories can significantly improve the classification of a compound's mode of action, providing mechanistic insights from live-cell observations biorxiv.org.

Computational and Bioinformatics Approaches in this compound Discovery

Computational and bioinformatics approaches are indispensable tools in modern biological and pharmacological research, offering efficient means to analyze complex data, predict molecular interactions, and model biological effects. These methodologies are crucial for understanding the intricate mechanisms through which compounds like this compound exert their biological activities.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding affinity and conformational stability of ligand-target complexes mdpi.comfrontiersin.orgbiopractify.comespublisher.com. Molecular docking predicts the optimal binding pose of a ligand within a protein's active site, estimating the binding energy that signifies the strength of the interaction jscimedcentral.com. MD simulations, on the other hand, provide insights into the dynamic behavior of the ligand-protein complex over time, revealing conformational changes, stability, and the nature of intermolecular interactions frontiersin.orgespublisher.com.

For this compound, particularly if specific active components (such as peptides or small molecules like Epifadin, if present within the preparation) are identified, these simulations would be critical. Researchers could utilize molecular docking to screen potential protein targets involved in gonadal hormone synthesis (e.g., enzymes in steroidogenesis) or thyroid hormone regulation (e.g., receptors or enzymes involved in thyroid hormone synthesis or metabolism). Following docking, MD simulations could validate the stability of predicted complexes and elucidate the specific amino acid residues involved in binding. This approach would help in identifying the precise molecular targets through which this compound's components might mediate their antigonadal or thyroid-inhibitory effects, providing a detailed understanding at the atomic level jscimedcentral.com. The primary aim is to achieve a stable ligand-receptor complex with optimized conformation and minimal binding free energy jscimedcentral.com.

Systems Biology and Network Analysis of this compound-Perturbed Pathways

Systems biology and network analysis provide a holistic framework for understanding the interrelationships between molecular constituents within a living cell, integrating experimental and computational approaches unimi.itnih.gov. These methods are essential for inferring and analyzing biological networks, such as gene co-expression networks (GCNs) and gene regulatory networks (GRNs), from large-scale functional genomics datasets physalia-courses.orgcoursera.org. By mapping changes in these networks, researchers can identify pathways perturbed by a compound and gain insights into its broader biological impact nih.gov.

In the context of this compound, systems biology and network analysis would involve analyzing multi-omics data (e.g., transcriptomics, proteomics, epigenomics) from cells or tissues treated with this compound. This would allow for the construction of networks that illustrate how this compound influences gene expression, protein interactions, and signaling pathways. For example, if this compound affects gonadal function, network analysis could identify specific gene regulatory networks or protein-protein interaction networks in gonadal cells that are altered, leading to reduced hormone production or changes in cell proliferation. Similarly, for its thyroid-inhibitory effects, this approach could pinpoint affected pathways in thyroid cells. Such analyses can reveal complex, multimodal mechanisms of action and provide a comprehensive view of how this compound modulates cellular integrity and function nih.gov.

Predictive Modeling of this compound's Biological Effects

Predictive modeling leverages mathematical and computational methods, including machine learning and artificial intelligence (AI) algorithms, to forecast future events or outcomes based on patterns and relationships in data mdpi.comresearchgate.net. In drug discovery, predictive models can identify promising lead compounds and guide experimental efforts by predicting the effects of small molecule inhibitors on target proteins or their biological impact mdpi.combiorxiv.org.

For this compound, predictive modeling could be developed to forecast the extent of its biological effects, such as its antigonadal activity or thyroid inhibition. If the active components of this compound are characterized, models could be built to predict their efficacy based on their chemical structures or known interactions. This might involve using quantitative structure-activity relationship (QSAR) models if specific small molecules are identified, or more complex machine learning models if the active components are peptides or a mixture. Data from in vitro assays (e.g., cell-based assays measuring hormone levels, cell viability, or specific gene expression) could be used to train these models. The models could then predict this compound's effects on different cell types, tissues, or even in vivo outcomes, aiding in the prioritization of further experimental studies and providing a data-driven approach to understanding its biological profile mdpi.comnih.gov.

Future Directions and Emerging Avenues in Epifizan Research

Identification and Characterization of Novel Epifizan Analogues and Their Biological Activities

A key direction for this compound research involves the design, synthesis, and characterization of novel analogues. This approach seeks to modify or enhance the known biological activities of this compound, such as its antigonadal and thyroid inhibitory effects, or to discover entirely new therapeutic properties. The development of analogues is a common strategy in medicinal chemistry, as seen with compounds like epibatidine (B1211577) analogues showing high affinity for nicotinic cholinergic receptors, or novel pyrimidine (B1678525) derivatives exhibiting antioxidant and anticancer activities nih.govnih.gov. Similarly, new trifluoromethylpyridine amide derivatives have been synthesized with antibacterial and insecticidal activities rsc.org.

Research efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how specific functional groups or structural motifs contribute to its biological effects. This would involve synthesizing a library of derivatives and testing their potency and selectivity in relevant assays.

Targeted Analogue Design: Creating analogues aimed at optimizing specific endocrine modulatory effects, potentially leading to compounds with improved efficacy or reduced off-target interactions. For example, similar to how novel prostaglandin (B15479496) D2 receptor antagonists were developed with excellent pharmacological profiles in allergic rhinitis and asthma models nih.gov.

Novel Bioactivity Screening: Screening newly synthesized this compound analogues against a wide range of biological targets to uncover unforeseen activities beyond its known endocrine roles. This could involve high-throughput screening platforms.

Integration of Multi-Omics Datasets for Holistic Understanding of this compound's Regulatory Networks

To gain a comprehensive understanding of this compound's mechanisms of action, integrating multi-omics datasets is an emerging and powerful approach. Multi-omics analysis combines data from genomics, epigenomics, transcriptomics, proteomics, and metabolomics to reveal intricate molecular mechanisms underlying physiological regulation cd-genomics.com. This methodology overcomes the limitations of single-omics datasets by providing a more profound understanding of biological processes cd-genomics.com.

Future research could involve:

Transcriptomics and Proteomics: Analyzing changes in gene expression and protein profiles in response to this compound treatment in target tissues (e.g., gonads, thyroid, pituitary gland). This could reveal the specific genes and proteins whose expression or activity are modulated by this compound, providing insights into its regulatory pathways nih.govbiorxiv.org.

Epigenomics: Investigating epigenetic modifications, such as DNA methylation and histone modifications, that might be influenced by this compound and contribute to its long-term effects on cellular function and differentiation cd-genomics.comresearchgate.net.

Metabolomics: Profiling metabolic changes induced by this compound to identify altered metabolic pathways, which could shed light on its systemic effects and interactions with cellular metabolism.

Network Inference: Utilizing computational approaches, such as gene regulatory network (GRN) inference, to predict regulatory relationships between this compound, epigenetic regulators, transcription factors, and their target genes mdpi.comelifesciences.orgsystemsbiology.net. This can help construct a holistic view of this compound's influence on biological networks arxiv.org.

Development of Advanced In Vitro and In Vivo Models to Decipher Complex this compound Mechanisms

The development and utilization of advanced in vitro and in vivo models are crucial for deciphering the complex mechanisms of this compound. While traditional models have provided foundational insights, more sophisticated systems can offer greater physiological relevance and enable detailed mechanistic studies nih.gov.

Potential advancements include:

Organoid and 3D Cell Culture Models: Creating organoids derived from relevant endocrine tissues (e.g., gonadal, thyroid, or pituitary organoids) to mimic in vivo tissue architecture and cellular interactions more closely than conventional 2D cell cultures. This allows for studying this compound's effects in a more physiological context.

Humanized Animal Models: Developing humanized animal models that incorporate human endocrine cells or tissues to better translate findings from preclinical studies to human physiology parazapharma.comwuxibiology.com.

Genetically Modified Animal Models: Utilizing CRISPR/Cas9 or other gene-editing technologies to create animal models with specific genetic modifications that allow for the precise study of this compound's impact on particular genes or pathways implicated in endocrine function or growth invivotek.commdpi.com.

Microfluidic and "Organ-on-a-Chip" Systems: Employing microfluidic devices that simulate physiological conditions and allow for real-time monitoring of cellular responses to this compound, offering a controlled environment for mechanistic investigations.

Exploration of this compound's Role in Fundamental Biological Processes, such as Cellular Senescence and Adaptive Responses

Given this compound's reported influence on growth and endocrine function, exploring its broader role in fundamental biological processes like cellular senescence and adaptive responses represents a significant future direction. Endocrine systems are intimately linked with aging and cellular resilience sc-media.orgnih.govnih.govopenedition.org.

Research could investigate:

Cellular Senescence: Examining whether this compound can modulate pathways associated with cellular aging, such as telomere maintenance, DNA damage response, or senescent cell clearance. This could have implications for age-related conditions.

Stress and Adaptive Responses: Investigating this compound's potential to influence cellular and organismal adaptive responses to various stressors (e.g., oxidative stress, metabolic stress). Its role in growth disorders veterinarypharmacon.comscribd.com suggests a potential involvement in systemic adaptive mechanisms.

Metabolic Regulation: Further exploring its impact on metabolic pathways beyond its direct endocrine effects, potentially uncovering roles in energy homeostasis or nutrient sensing.

Methodological Innovations for Comprehensive this compound Analysis

Advancements in analytical methodologies are crucial for the precise detection, quantification, and characterization of this compound and its metabolites in complex biological matrices. Innovative techniques can provide higher sensitivity, specificity, and throughput, enabling more comprehensive studies researchgate.net.

Future methodological innovations include:

High-Resolution Mass Spectrometry (HRMS): Developing and applying advanced HRMS techniques for the identification and quantification of this compound and its metabolites, offering detailed structural information and improved sensitivity.

Advanced Chromatographic Techniques: Utilizing cutting-edge chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with various detection systems, for efficient separation and analysis of this compound in biological samples.

Biosensors and Imaging Techniques: Developing novel biosensors for real-time, in situ detection of this compound in living systems, and employing advanced imaging modalities to visualize its distribution and interactions within tissues and cells.

Computational Modeling and Cheminformatics: Integrating computational chemistry and cheminformatics tools to predict this compound's properties, potential interactions, and metabolic pathways, guiding experimental design and data interpretation.

By pursuing these future directions, research on this compound can transition from understanding its reported historical applications to a comprehensive elucidation of its molecular mechanisms and the development of novel therapeutic strategies.

Q & A

(Basic) What experimental protocols are recommended for synthesizing epifizan with high purity, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis Steps : Follow multi-step organic synthesis protocols with strict stoichiometric control. Include purification via column chromatography (gradient elution) and recrystallization.
  • Reproducibility : Document all parameters (e.g., solvent ratios, temperature gradients, catalyst loadings) in the "Materials and Methods" section, adhering to journal guidelines for experimental transparency .
  • Validation : Use melting point analysis and HPLC to confirm purity (>98%). Cross-validate results with independent replicates under identical conditions .

(Basic) Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Structural Elucidation : Combine 1^1H/13^13C NMR for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D conformation.
  • Purity Assessment : Employ HPLC-DAD/UV with a C18 column and gradient elution. Validate methods using reference standards and include chromatograms in supplementary data .

(Advanced) How can researchers resolve contradictions in this compound’s reported bioactivity across different in vitro models (e.g., cancer vs. normal cell lines)?

Methodological Answer:

  • Hypothesis Testing : Design experiments to isolate variables (e.g., cell passage number, culture media composition, oxygen tension). Use orthogonal assays (e.g., apoptosis markers vs. proliferation rates) to confirm mechanisms .
  • Data Reconciliation : Apply statistical meta-analysis to compare datasets. Use tools like PRISMA guidelines to assess bias and heterogeneity in existing literature .
  • Controlled Replication : Repeat studies under standardized conditions, ensuring blinding and randomization to minimize observer bias .

(Advanced) What computational strategies are suitable for modeling this compound’s interactions with biological targets, and how can predictive accuracy be validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with molecular dynamics (MD) simulations (≥100 ns) to assess stability .
  • Experimental Cross-Validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Discrepancies >10% warrant re-evaluation of force fields or ligand protonation states .

(Basic) What critical parameters should be optimized in this compound’s in vitro assays to ensure pharmacological relevance?

Methodological Answer:

  • Dose-Response Calibration : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC50/EC50 values. Include positive/negative controls (e.g., DMSO for solvent effects).
  • Endpoint Selection : Use ATP-based assays (e.g., CellTiter-Glo) for viability and fluorescence microscopy for subcellular localization. Validate with siRNA knockdowns of suspected targets .

(Advanced) How should longitudinal studies be designed to evaluate this compound’s chronic toxicity while addressing confounding factors (e.g., metabolic adaptation)?

Methodological Answer:

  • Study Design : Apply the PICOT framework:
    • P opulation: Rodent models with genetic diversity.
    • I ntervention: Daily oral gavage at therapeutic doses.
    • C omparison: Vehicle-only and standard-of-care control groups.
    • O utcome: Histopathology and serum biomarkers (e.g., ALT, creatinine).
    • T imeframe: 6–12 months .
  • Confounder Mitigation : Use mixed-effects models to account for individual variability. Stratify data by sex, age, and genotype .

(Advanced) What strategies are effective for integrating this compound’s mechanistic data into existing pharmacological models?

Methodological Answer:

  • Systems Biology Approaches : Build kinetic models (e.g., COPASI) using enzyme kinetics and omics data (transcriptomics/proteomics). Calibrate with time-course experiments .
  • Literature Synthesis : Conduct systematic reviews to identify knowledge gaps. Use tools like Covidence for screening and data extraction, prioritizing studies with robust blinding and power analysis .

(Basic) How should researchers document and share raw data from this compound studies to meet open-science standards?

Methodological Answer:

  • Data Curation : Deposit raw spectra, chromatograms, and toxicity datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare). Include metadata with experimental conditions and instrument settings .
  • Compliance : Adhere to journal policies (e.g., PLOS) by submitting a Data Availability Statement describing access protocols .

(Advanced) What frameworks can prioritize this compound research questions for maximal scientific and translational impact?

Methodological Answer:

  • FINER Criteria : Evaluate questions for F easibility, I nterest, N ovelty, E thics, and R elevance. For example:
    • Novelty : Investigate this compound’s off-target effects using CRISPR-Cas9 screens.
    • Ethics : Ensure animal protocols follow ARRIVE guidelines .
  • Stakeholder Engagement : Collaborate with clinicians and pharmacologists to align with unmet medical needs .

(Advanced) How can machine learning address reproducibility challenges in high-throughput screening (HTS) of this compound derivatives?

Methodological Answer:

  • Model Training : Use convolutional neural networks (CNNs) to analyze HTS images (e.g., cell viability assays). Train on diverse datasets to avoid overfitting.
  • Quality Control : Implement automated outlier detection (e.g., Z-score thresholds) and batch-effect correction using ComBat .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.